molecular formula C9H9N3 B13879062 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile CAS No. 1269429-28-8

4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile

Cat. No.: B13879062
CAS No.: 1269429-28-8
M. Wt: 159.19 g/mol
InChI Key: AIHWUODHASMTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H9N3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a cyclopropyl group at position 4 and a methyl group at position 6, along with a carbonitrile group at position 2, makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyclopropyl-6-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyrimidine-2-carboxylic acid derivatives.

    Reduction: 4-Cyclopropyl-6-methylpyrimidine-2-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis by binding to pyrimidine biosynthesis enzymes, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
  • 4-Cyclopropyl-6-methylpyrimidine-2-amine

Comparison: 4-Cyclopropyl-6-methylpyrimidine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

1269429-28-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-cyclopropyl-6-methylpyrimidine-2-carbonitrile

InChI

InChI=1S/C9H9N3/c1-6-4-8(7-2-3-7)12-9(5-10)11-6/h4,7H,2-3H2,1H3

InChI Key

AIHWUODHASMTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C#N)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.